molecular formula C18H13FN2O3S2 B12158531 N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide

Cat. No.: B12158531
M. Wt: 388.4 g/mol
InChI Key: IZRHCKWNRPLVBG-GDNBJRDFSA-N
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Description

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a complex organic compound with a molecular formula of C17H11FN2O3S2 This compound is characterized by the presence of a thiazolidinone ring, a fluorobenzylidene group, and a methoxybenzamide moiety

Preparation Methods

The synthesis of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol .

Chemical Reactions Analysis

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide can be compared with other similar compounds, such as:

  • N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
  • N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide
  • N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

These compounds share a similar core structure but differ in the substituents attached to the benzamide moiety. The presence of different functional groups can significantly impact their chemical reactivity and biological activity, making each compound unique in its own right .

Properties

Molecular Formula

C18H13FN2O3S2

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C18H13FN2O3S2/c1-24-14-5-3-2-4-13(14)16(22)20-21-17(23)15(26-18(21)25)10-11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,22)/b15-10-

InChI Key

IZRHCKWNRPLVBG-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

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